2-Fluoropropyl 4-methylbenzenesulfonate
Description
2-Fluoropropyl 4-methylbenzenesulfonate is a sulfonate ester featuring a fluorinated propyl group attached to the 4-methylbenzenesulfonyl (tosyl) moiety.
Properties
IUPAC Name |
2-fluoropropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6,9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUJHBQBZYPTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Tosylation Protocol
The most common method involves reacting 2-fluoropropanol with TsCl in the presence of a base. Key steps include:
-
Reagents : 2-Fluoropropanol, TsCl, pyridine, chloroform.
-
Procedure :
Alternative Base Systems
-
Sodium Hydride (NaH) : In THF, NaH deprotonates 2-fluoropropanol, enabling rapid tosylation at 0°C (30 minutes, 92% yield).
-
Potassium Carbonate (K₂CO₃) : Using K₂CO₃ in acetonitrile at 60°C for 2 hours achieves 78% yield but risks side products like 2-fluoroethanol (3–11%).
Optimized Industrial-Scale Synthesis
Patent-Based Method (CN103435523A)
A Chinese patent outlines a scalable approach:
-
Reagents : 2-Fluoropropanol (1 mol), TsCl (1.2 mol), triethylamine (1.5 mol), dichloromethane.
-
Procedure :
Radiolabeling Adaptations
For ¹⁸F-labeled analogs (e.g., 2-[¹⁸F]fluoroethyl tosylate):
-
Conditions : 130°C, K₂CO₃ (2 mg), 15 minutes in sealed vials.
-
Challenges : Volatile side products (e.g., [¹⁸F]vinyl fluoride) form if solvent evaporates. Mitigated by strict temperature control and excess TsCl (1.5:1 molar ratio).
Critical Reaction Parameters
Temperature and Time
Molar Ratios
-
TsCl:Alcohol : A 1.2:1 ratio balances cost and efficiency. Excess TsCl (>1.5:1) increases side products.
-
Base Equivalents : Pyridine (1.2 eq.) outperforms K₂CO₃ in suppressing acid byproducts.
Purification and Characterization
Chromatography vs. Recrystallization
Analytical Data
Comparative Analysis of Methods
| Method | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Standard Tosylation | Pyridine | CHCl₃ | 25 | 24 | 90 | 98.5 |
| NaH-Mediated | NaH | THF | 0 | 0.5 | 92 | 99.0 |
| Industrial-Scale | Et₃N | CH₂Cl₂ | 25 | 4 | 94 | 99.5 |
| K₂CO₃ Method | K₂CO₃ | CH₃CN | 60 | 2 | 78 | 95.0 |
Challenges and Solutions
Side Product Formation
Chemical Reactions Analysis
Types of Reactions
2-Fluoropropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoropropyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and acid or base, the compound can hydrolyze to form 2-fluoropropanol and p-toluenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products include substituted fluoropropyl derivatives.
Elimination Reactions: Alkenes such as 2-fluoropropene are formed.
Hydrolysis: The primary products are 2-fluoropropanol and p-toluenesulfonic acid.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 2-fluoropropyl 4-methylbenzenesulfonate serves as an important building block for the synthesis of various bioactive compounds. Its ability to introduce fluorine into organic molecules enhances metabolic stability and alters pharmacokinetic properties, which is crucial for drug design. For instance, it has been used in the development of radiotracers targeting specific receptors in neurological studies .
Radiochemistry and PET Imaging
The compound is particularly significant in the field of radiochemistry. Its derivatives are employed as precursors for the synthesis of fluorinated radioligands used in PET imaging. For example, the incorporation of fluorine-18 into small molecules allows for the visualization of biological processes in vivo. The use of this compound in this context facilitates the development of radiotracers that can bind to specific targets such as sigma receptors, which are implicated in various neurological disorders .
Case Study 1: Development of Sigma-1 Receptor Ligands
A study highlighted the synthesis of a new sigma-1 receptor ligand using this compound as a precursor. The ligand exhibited high selectivity and affinity for sigma-1 receptors, demonstrating its potential as a diagnostic tool for neurodegenerative diseases .
| Compound | Binding Affinity (nM) | Selectivity Ratio |
|---|---|---|
| Ligand A | 1.61 | >10,000 |
Case Study 2: Radiotracer Development for Tumor Imaging
Another research effort focused on developing an 18F-labeled compound based on this compound for imaging tumor MDM2 expression levels. The resulting radiotracer showed promising results in vivo, with significant accumulation in tumor tissues .
| Time Post Injection (min) | %ID/g in Tumor | %ID/g in Liver |
|---|---|---|
| 30 | 3.3 | 7.1 |
| 120 | 3.0 | 5.0 |
Mechanism of Action
The mechanism of action of 2-fluoropropyl p-toluenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The fluoropropyl group is activated by the electron-withdrawing p-toluenesulfonate moiety, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce fluoropropyl groups into target molecules.
Comparison with Similar Compounds
Structural Analogues of 4-Methylbenzenesulfonate Esters
The following table summarizes key structural analogs, their molecular properties, and applications:
Key Observations :
- Fluorine vs. Alkyl/Aryl Groups: The fluorine atom in 2-fluoropropyl derivatives likely increases electronegativity and metabolic stability compared to non-fluorinated analogs like MBS or sec-butyl tosylates. Fluorinated compounds often exhibit enhanced bioavailability in drug design .
- Branching Effects : sec-Butyl and 1-methylpropyl groups introduce steric hindrance, slowing nucleophilic substitution reactions compared to linear chains. This property is exploited in controlled syntheses .
- Polar Substituents : The methoxy group in 2-methoxypropyl tosylate enhances solubility in polar solvents, whereas fluorine may balance lipophilicity and polarity .
Sulfonate Esters vs. Sulfonamides/Salts
- Propyl 2-(4-Methylbenzenesulfonamido)benzoate (): A sulfonamide derivative with a benzoyl ester. Sulfonamides are less reactive toward nucleophilic substitution than sulfonate esters due to the poorer leaving group ability of the amide .
- 2-Aminoanilinium 4-methylbenzenesulfonate (): A sulfonate salt with ionic character, leading to high solubility in water. In contrast, sulfonate esters (e.g., 2-fluoropropyl tosylate) are neutral and more soluble in organic solvents .
Biological Activity
2-Fluoropropyl 4-methylbenzenesulfonate is a sulfonate ester that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is notable for its selective inhibitory effects on certain biological pathways, particularly those involved in immune responses and cell proliferation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H13F O3S
- Molecular Weight : 224.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound exhibits biological activity primarily through the inhibition of phosphoinositide 3-kinase delta (PI3Kδ) and the modulation of interleukin-2 (IL-2) production, which plays a critical role in T cell proliferation and activation. Research indicates that this compound suppresses B cell activation and proliferation, making it a candidate for treating autoimmune conditions and transplant rejections .
Inhibition of Immune Responses
This compound has been shown to:
- Decrease IL-2 Production : This cytokine is essential for T cell growth and differentiation. By inhibiting IL-2 production, the compound can potentially reduce T cell-mediated immune responses .
- Suppress B Cell Activation : The compound selectively inhibits B cell activation, which is crucial in conditions like autoimmune diseases where B cells contribute to pathogenesis .
Case Studies
- Autoimmune Disease Model :
- In a murine model of experimental autoimmune encephalomyelitis (EAE), treatment with this compound resulted in a significant reduction in disease severity. The study reported decreased effector T cell populations and increased regulatory T cells in treated mice compared to controls, indicating a shift towards a more suppressive immune phenotype .
- Transplant Rejection Studies :
Pharmacokinetics and Biodistribution
Research on the pharmacokinetics of this compound suggests that it has favorable absorption characteristics with significant tissue distribution. The biodistribution studies indicated that after administration, the compound showed considerable uptake in lymphoid tissues, correlating with its immunomodulatory effects .
| Time Post-Injection | Tissue Uptake (%ID/g) |
|---|---|
| 30 min | Lymph nodes: 5.6 |
| Spleen: 4.3 | |
| Liver: 3.8 | |
| 2 h | Lymph nodes: 4.0 |
| Spleen: 3.5 | |
| Liver: 2.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
